3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine is a chemical compound that is used in scientific research. It is also known by the name CF3-Ph-CH2-NH2. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Polymer Synthesis
Research by Xie et al. (2001) explores the synthesis of soluble fluoro-polyimides using aromatic diamines, including those derived from 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine. These polyimides demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them valuable in materials science (Xie et al., 2001).
Medicinal Chemistry
Wang et al. (2009) report on the use of this compound in the ortho-fluorination of triflamide-protected benzylamines. This method is crucial for creating compounds with a wide range of synthetically useful functional groups, underlining its significance in medicinal chemistry and synthesis (Wang et al., 2009).
Radioligand Synthesis
Gao et al. (2018) utilized this compound in the synthesis of a novel P2X7R radioligand, [18F]IUR-1601. This compound showed promising results in radioligand competitive binding assays, indicating potential applications in biological and medical imaging (Gao et al., 2018).
Nucleoside Chemistry
Mikhailopulo et al. (2003) discuss the synthesis of 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides, utilizing derivatives including this compound. These nucleosides are important for understanding RNA structure and function, and have implications in pharmaceutical research (Mikhailopulo et al., 2003).
Antimicrobial Agent Synthesis
Rathore et al. (2006) synthesized 7-Chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines using derivatives like this compound. These compounds exhibited antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Rathore et al., 2006).
Anticancer Prodrug Synthesis
Zon et al. (1983) investigated 3-halocyclophosphamides, including derivatives from this compound, as novel anticancer "pro-prodrugs." Their study contributes to the development of more effective anticancer drugs (Zon et al., 1983).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Mode of Action
It is known to be used in the synthesis of different trityl-based pro-tags . This suggests that it may interact with its targets through the formation of covalent bonds during synthesis reactions.
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical pathways, depending on the specific compounds it is used to synthesize.
Pharmacokinetics
As a synthetic compound used in organic synthesis , its pharmacokinetic properties would likely depend on the specific compounds it is used to synthesize.
Result of Action
Given its role in organic synthesis , it can be inferred that its effects at the molecular and cellular level would be dependent on the specific compounds it is used to synthesize.
Action Environment
As a compound used in organic synthesis , its action, efficacy, and stability would likely be influenced by factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H,3,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMINUBYBSZMWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207064 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-07-9 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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